molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Cat. No.: B1317157
CAS No.: 87553-89-7
M. Wt: 220.07 g/mol
InChI Key: PYKCTNSTIFWLTL-UHFFFAOYSA-N
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Description

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that belongs to the benzothiazole family It is characterized by the presence of two chlorine atoms at the 4 and 7 positions on the benzene ring, and a thiazole ring fused to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of 2,5-dichlorophenylthiourea. The reaction is carried out in the presence of a strong acid, such as concentrated sulfuric acid, and a halogenating agent like ammonium bromide. The reaction mixture is heated to around 100°C for 30 minutes to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichlorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiazoles, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring, which can further react to form more complex structures.

Scientific Research Applications

4,7-Dichlorobenzo[d]thiazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it can modulate signaling pathways by interacting with receptors and other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichlorobenzo[d]thiazol-2-amine
  • 2,7-Dichlorobenzo[d]thiazole
  • 7-Chlorobenzo[d]thiazol-2-amine

Uniqueness

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is unique due to the specific positioning of chlorine atoms and the presence of a thiazole ring. This structural arrangement imparts distinct electronic properties and reactivity, making it suitable for specialized applications in medicinal chemistry and materials science. The compound’s ability to undergo various chemical reactions and form diverse products further enhances its versatility compared to similar compounds .

Properties

IUPAC Name

4,7-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCTNSTIFWLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530851
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87553-89-7
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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